molecular formula C9H7F3O3 B13615450 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid

2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid

Cat. No.: B13615450
M. Wt: 220.14 g/mol
InChI Key: NCWLLFXQFDVEAJ-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid is a fluorinated organic compound with the molecular formula C9H7F3O3. This compound is characterized by the presence of a trifluorophenyl group attached to a hydroxypropanoic acid moiety. The trifluorophenyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid typically involves the reaction of 3,4,5-trifluorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3,3,3-Trifluoro-2-hydroxypropanoic acid: Similar in structure but lacks the aromatic ring.

    3-(3,5-Difluorophenyl)propanoic acid: Contains fewer fluorine atoms on the aromatic ring.

    3-(4-Hydroxy-3-methoxyphenyl)propanoic acid: Contains a methoxy group instead of fluorine atoms .

Uniqueness: 2-Hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid is unique due to the presence of three fluorine atoms on the aromatic ring, which significantly enhances its chemical stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C9H7F3O3

Molecular Weight

220.14 g/mol

IUPAC Name

2-hydroxy-3-(3,4,5-trifluorophenyl)propanoic acid

InChI

InChI=1S/C9H7F3O3/c10-5-1-4(2-6(11)8(5)12)3-7(13)9(14)15/h1-2,7,13H,3H2,(H,14,15)

InChI Key

NCWLLFXQFDVEAJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)CC(C(=O)O)O

Origin of Product

United States

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